1-Propionyl-4-piperidinecarboxylic acid

Description

Properties

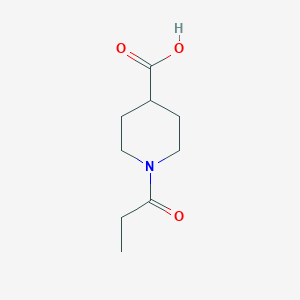

IUPAC Name |

1-propanoylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUKLCQSTIHHLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350649 |

Source

|

| Record name | 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117705-17-6 |

Source

|

| Record name | 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 1-Propionyl-4-piperidinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Propionyl-4-piperidinecarboxylic acid. The information is compiled from predictive models and established experimental methodologies for similar chemical entities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's behavior and characteristics.

Core Physicochemical Data

The following table summarizes the available quantitative data for 1-Propionyl-4-piperidinecarboxylic acid. It is important to note that a significant portion of this data is derived from computational predictions and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | N/A |

| Molecular Weight | 185.22 g/mol | N/A |

| Predicted Boiling Point | 381.4 ± 35.0 °C | [1] |

| Predicted Density | 1.175 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.47 ± 0.20 | [1] |

| Purity | 95% | [2] |

Note: Experimental determination of properties such as melting point and solubility in various solvents is crucial for a complete physicochemical profile and is recommended for future studies.

Experimental Protocols

While specific experimental data for 1-Propionyl-4-piperidinecarboxylic acid is limited, the following are detailed methodologies for determining key physicochemical parameters, adapted from standard laboratory practices for similar carboxylic acid and piperidine derivatives.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a molecule's ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. A reliable method for its determination is potentiometric titration.[3][4][5]

Materials and Equipment:

-

1-Propionyl-4-piperidinecarboxylic acid sample

-

Deionized water

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

Potentiometer with a pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of 1-Propionyl-4-piperidinecarboxylic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).[3]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and begin gentle stirring. Immerse the calibrated pH electrode into the solution.

-

Titration: Gradually add the standardized 0.1 M NaOH solution from the burette in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition.

-

Endpoint Determination: Continue the titration past the equivalence point, which is the point of the most rapid pH change.

-

Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and a widely accepted technique for its experimental determination.[6][7][8][9]

Materials and Equipment:

-

1-Propionyl-4-piperidinecarboxylic acid sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of 1-Propionyl-4-piperidinecarboxylic acid in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing a known volume of the second phase.

-

Equilibration: Shake the mixture for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the pKa of 1-Propionyl-4-piperidinecarboxylic acid using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Logical Relationship of Physicochemical Properties

The physicochemical properties of a molecule are interconnected and influence its overall behavior in a biological system. The following diagram illustrates some of these fundamental relationships.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 9. Isonipecotic acid | 498-94-2 [chemicalbook.com]

Spectroscopic Profile of 1-Propionyl-4-piperidinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propionyl-4-piperidinecarboxylic acid, a derivative of isonipecotic acid, represents a key structural motif in medicinal chemistry and drug discovery. Its unique combination of a carboxylic acid function and a propionylated piperidine ring makes it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Propionyl-4-piperidinecarboxylic acid. While a comprehensive, publicly available experimental dataset for this specific molecule is limited, this guide leverages spectral data from closely related analogs to provide a robust, predicted spectroscopic profile. Detailed experimental protocols for acquiring such data are also presented, along with a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for 1-Propionyl-4-piperidinecarboxylic acid and its close analogs. The predictions for the target molecule are derived from the established chemical shift ranges, functional group frequencies, and fragmentation patterns observed in similar structures.

Table 1: Predicted ¹H NMR Spectral Data for 1-Propionyl-4-piperidinecarboxylic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12.0 - 10.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet, highly deshielded. Its chemical shift can be concentration and solvent dependent. |

| ~4.2 - 3.8 | m | 2H | Piperidine H2 (axial & equatorial) | Protons adjacent to the nitrogen atom are deshielded. The propionyl group will influence their chemical shift compared to the unsubstituted piperidine. Due to the amide bond, restricted rotation may be observed. |

| ~3.2 - 2.8 | m | 2H | Piperidine H6 (axial & equatorial) | Similar to H2 protons, these are adjacent to the nitrogen and will be in a complex multiplet. |

| ~2.5 - 2.2 | m | 1H | Piperidine H4 | The proton at the 4-position, attached to the same carbon as the carboxylic acid group. |

| ~2.3 | q | 2H | -C(=O)CH₂CH₃ | The methylene protons of the propionyl group, appearing as a quartet due to coupling with the adjacent methyl group. |

| ~2.0 - 1.6 | m | 4H | Piperidine H3 & H5 | The remaining piperidine ring protons, expected to be in a complex multiplet region. |

| ~1.1 | t | 3H | -C(=O)CH₂CH₃ | The terminal methyl protons of the propionyl group, appearing as a triplet due to coupling with the adjacent methylene group. |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Propionyl-4-piperidinecarboxylic acid

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~175 - 170 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this region. |

| ~172 - 168 | -C(=O)CH₂CH₃ | The carbonyl carbon of the propionyl amide group. |

| ~45 - 40 | Piperidine C2/C6 | The carbons adjacent to the nitrogen atom. Due to the amide linkage, two distinct signals may be observed due to slowed rotation around the N-C=O bond. |

| ~40 - 35 | Piperidine C4 | The carbon bearing the carboxylic acid group. |

| ~28 - 24 | -C(=O)CH₂CH₃ | The methylene carbon of the propionyl group. |

| ~30 - 25 | Piperidine C3/C5 | The remaining piperidine ring carbons. |

| ~10 - 8 | -C(=O)CH₂CH₃ | The terminal methyl carbon of the propionyl group. |

Table 3: Predicted IR Spectral Data for 1-Propionyl-4-piperidinecarboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) | A very broad absorption is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) | C-H stretching vibrations of the piperidine ring and the propionyl group. |

| ~1730 - 1700 | Strong | C=O stretch (Carboxylic acid) | The carbonyl stretch of the carboxylic acid. Its position can be influenced by hydrogen bonding. |

| ~1640 - 1620 | Strong | C=O stretch (Amide) | The amide I band of the propionyl group. This is a strong and characteristic absorption. |

| ~1450 - 1350 | Medium | C-H bend (Aliphatic) | Bending vibrations for the CH₂ and CH₃ groups. |

| ~1300 - 1200 | Strong | C-O stretch (Carboxylic acid) | The C-O single bond stretching of the carboxylic acid. |

| ~1200 - 1100 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen bond in the piperidine ring. |

Table 4: Predicted Mass Spectrometry (MS) Data for 1-Propionyl-4-piperidinecarboxylic acid

| m/z (Mass-to-Charge Ratio) | Predicted Fragment | Notes |

| 185 | [M]⁺ (Molecular Ion) | The molecular ion peak for C₉H₁₅NO₃. |

| 156 | [M - C₂H₅]⁺ or [M - CHO]⁺ | Loss of the ethyl group from the propionyl moiety or loss of a formyl radical. |

| 140 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 128 | [M - C₃H₅O]⁺ | Fragmentation involving the propionyl group. |

| 84 | [Piperidine ring fragment]⁺ | A common fragmentation pathway for piperidine derivatives, representing the piperidinyl cation. |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | The propionyl cation is a likely fragment. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like 1-Propionyl-4-piperidinecarboxylic acid. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 1-Propionyl-4-piperidinecarboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). The choice of solvent is critical as the chemical shifts of exchangeable protons (like the -COOH proton) are solvent-dependent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single lines for each unique carbon atom.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid 1-Propionyl-4-piperidinecarboxylic acid directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet) :

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Place the sample (ATR or KBr pellet) in the IR spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of approximately 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI) :

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis :

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

The molecular ion peak ([M]⁺) provides the molecular weight of the compound, and the fragmentation pattern provides structural information.

-

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 1-Propionyl-4-piperidinecarboxylic acid. By leveraging data from analogous structures, researchers and scientists can gain valuable insights into the expected NMR, IR, and MS characteristics of this important chemical entity. The detailed experimental protocols and workflow visualizations further serve as a practical resource for the acquisition and interpretation of spectroscopic data in a laboratory setting. As with any analytical endeavor, it is recommended that these predicted data be confirmed with experimentally obtained spectra for definitive structural confirmation.

A Comprehensive Technical Guide to the Solubility and Stability of 1-Propionyl-4-piperidinecarboxylic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-Propionyl-4-piperidinecarboxylic acid, focusing on its solubility in common laboratory solvents and its stability under various stress conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing detailed, state-of-the-art experimental protocols for researchers to determine these crucial parameters. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for drug discovery, development, and formulation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For a carboxylic acid like 1-Propionyl-4-piperidinecarboxylic acid, solubility is expected to be highly dependent on the pH of the medium.[1][2]

Predicted Solubility Characteristics

-

In Aqueous Media: As an organic acid, the aqueous solubility of 1-Propionyl-4-piperidinecarboxylic acid is expected to be low at acidic pH and increase significantly as the pH rises above its pKa, due to the formation of the more soluble carboxylate salt.[1][3]

-

In Organic Solvents: Solubility in organic solvents will be governed by the principle of "like dissolves like."[4] Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be good solvents. Alcohols like methanol and ethanol may also serve as effective solvents. Solubility in non-polar solvents such as hexanes and toluene is expected to be limited.

Quantitative Solubility Determination

To facilitate consistent data collection, the following table templates are provided for recording experimentally determined solubility values.

Table 1: Thermodynamic Solubility of 1-Propionyl-4-piperidinecarboxylic Acid in Common Laboratory Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |

| Water (pH 3.0) | HPLC-UV | ||

| Water (pH 7.4) | HPLC-UV | ||

| Methanol | HPLC-UV | ||

| Ethanol | HPLC-UV | ||

| Acetonitrile | HPLC-UV | ||

| Acetone | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | HPLC-UV |

Table 2: Kinetic Solubility of 1-Propionyl-4-piperidinecarboxylic Acid in Aqueous Buffers

| Buffer System | pH | Kinetic Solubility (µM) | Method of Detection |

| Phosphate Buffered Saline | 7.4 | Turbidimetry/Nephelometry | |

| Citrate Buffer | 5.0 | Turbidimetry/Nephelometry |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[5]

Materials:

-

1-Propionyl-4-piperidinecarboxylic acid

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Add an excess amount of 1-Propionyl-4-piperidinecarboxylic acid to a vial containing a known volume of the solvent to create a saturated solution. The presence of undissolved solid is essential to ensure equilibrium.[6]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours). Periodically, samples can be taken to confirm that the concentration has reached a plateau.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[5][7] A calibration curve should be prepared using standards of known concentrations.[4][8]

-

Calculate the solubility in mg/mL or molarity.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Understanding the stability of 1-Propionyl-4-piperidinecarboxylic acid is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[4] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[9][10]

Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.[11]

Table 3: Summary of Forced Degradation Conditions for 1-Propionyl-4-piperidinecarboxylic Acid

| Stress Condition | Reagent/Condition | Duration | Observations | % Degradation |

| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours | ||

| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours | ||

| Oxidation | 3% H₂O₂ | Up to 72 hours | ||

| Thermal | 60°C | Up to 7 days | ||

| Photolytic | ICH Q1B conditions | Per guidelines |

Experimental Protocol for Forced Degradation Studies

Materials:

-

1-Propionyl-4-piperidinecarboxylic acid

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber compliant with ICH Q1B guidelines[12][13]

-

HPLC system with a photodiode array (PDA) or MS detector

Procedure:

-

Preparation of Samples: Prepare solutions of 1-Propionyl-4-piperidinecarboxylic acid in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Store at a specified temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 0, 2, 8, 24, 72 hours). Neutralize the samples before analysis.[9]

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Follow the same procedure as for acid hydrolysis.[9]

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the sample solution. Store protected from light at room temperature and collect samples at various time points.[14]

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C). Analyze samples at various time points.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[15] A control sample should be stored in the dark under the same conditions.[15][16]

-

Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) by a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. Peak purity analysis using a PDA detector or MS is recommended.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. ibisscientific.com [ibisscientific.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 14. ijrpp.com [ijrpp.com]

- 15. q1scientific.com [q1scientific.com]

- 16. m.youtube.com [m.youtube.com]

The Piperidine Scaffold: A Versatile Moiety in Modern Pharmacology

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals underscores its significance as a "privileged scaffold".[1][2][3] The conformational flexibility of the piperidine ring allows for optimal interactions with a wide array of biological targets, making it a versatile building block in the design of novel therapeutic agents.[4] This technical guide provides an in-depth exploration of the pharmacological applications of piperidine derivatives, focusing on their anticancer, antiviral, antibacterial, antifungal, antimalarial, and central nervous system (CNS) activities. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Applications

Piperidine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[5][6] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways essential for tumor growth and survival.[5][7]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various piperidine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [8] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [8] | |

| Compound 17a | PC3 | Prostate | 0.81 | [8] |

| MGC803 | Gastric | 1.09 | [8] | |

| MCF-7 | Breast | 1.30 | [8] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [8] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [8] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [8] | |

| PC-3 | Prostate | <25 (GI50, µg/mL) | [8] | |

| Piperidone Monocarbonyl Curcumin Analogues | HepG2, A549, Hela, MCF-7 | Liver, Lung, Cervical, Breast | Lower than cisplatin | [9] |

Mechanisms of Action and Signaling Pathways

The anticancer activity of piperidine derivatives is often attributed to their ability to modulate critical cellular signaling pathways. For instance, piperine and certain piperidine derivatives have been shown to activate apoptotic pathways by increasing the Bax:Bcl-2 ratio, leading to the release of mitochondrial cytochrome C and subsequent activation of caspases.[5] Some derivatives also inhibit crucial signaling pathways for cancer proliferation and survival, such as STAT-3, NF-κB, and PI3K/Akt.[5]

Antiviral Activity

Several piperidine derivatives have been identified as potent inhibitors of various viruses, including influenza and Human Immunodeficiency Virus (HIV).[10][11][12] Their mechanisms of action often involve interference with viral entry or replication processes.[12]

Quantitative Analysis of Antiviral Efficacy

The antiviral potency of piperidine derivatives is typically quantified by their 50% effective concentration (EC50), which is the concentration required to inhibit viral activity by 50%.

| Derivative | Virus Strain | Cell Line | EC50 | Reference |

| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Lower than ribavirin, amantadine, and rimantadine | [11] |

| FZJ13 | HIV-1 | Cellular Assays | Comparable to 3TC | [11] |

| Compound 11e | Various Influenza A and B strains | Multiple cell lines | As low as 0.05 µM | [12] |

| Compound 11 | Influenza A/H1N1 | MDCK | Inhibited replication by 2.0 log2 at 0.0650 and 0.0325 mg/mL | [13] |

| Compound 8 | Influenza A/H1N1 | MDCK | Reduced viral load by 2.0 log2 at 0.035 mg/mL | [13] |

Experimental Workflow for Antiviral Screening

The following diagram illustrates a general workflow for screening compounds for antiviral activity.

Antimicrobial and Antifungal Applications

Piperidine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[14][15] The introduction of different substituents on the piperidine ring allows for the modulation of their antimicrobial potency.

Quantitative Analysis of Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial and antifungal efficacy of these compounds.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Piperidin-4-one derivatives (1a-6a) | S. aureus, E. coli, B. subtilis | Good activity compared to ampicillin | [14] |

| Thiosemicarbazone derivatives of piperidin-4-one (1b-6b) | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant antifungal activity | [14] |

| Piperidine substituted halogenobenzenes (Compounds 3, 5, 6, 7) | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32–512 | [16] |

| Myricetin derivatives with piperidine (Compound Z30) | Xanthomonas oryzae pv. Oryzae | EC50 of 2.7 | [15] |

| Myricetin derivatives with piperidine (Compound Z26) | Xanthomonas axonopodis pv. Citri | EC50 of 3.9 | [15] |

| Myricetin derivatives with piperidine (Compound Z26) | Rhizoctonia solani | EC50 of 8.3 | [15] |

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Piperidine-containing compounds have shown promise in this area, with some derivatives exhibiting potent activity against both chloroquine-sensitive and chloroquine-resistant strains.[16][17]

Quantitative Analysis of Antimalarial Potency

The in vitro antimalarial activity is typically expressed as the 50% inhibitory concentration (IC50) against P. falciparum.

| Derivative | P. falciparum Strain | IC50 (nM) | Reference |

| Compound 12d | 3D7 (chloroquine-sensitive) | 13.64 | [17] |

| Compound 13b | 3D7 (chloroquine-sensitive) | 4.19 | [17] |

| W2 (chloroquine-resistant) | 13.30 | [17] | |

| Compound 12a | W2 (chloroquine-resistant) | 11.6 | [17] |

| Compound 11a | 3D7 (chloroquine-sensitive) and W2 (chloroquine-resistant) | Good activity and high selectivity | [16] |

Central Nervous System (CNS) Applications

Piperidine derivatives are integral to the development of drugs targeting the CNS.[4] They are particularly prominent as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[13][18][19][20]

Quantitative Analysis of CNS Activity

The potency of piperidine derivatives as enzyme inhibitors or receptor ligands is quantified by their IC50 or Ki values, respectively.

| Derivative | Target | IC50 / Ki | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | [18] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) (E2020) | Acetylcholinesterase (AChE) | IC50 = 5.7 nM | [20] |

| Semi-synthetic analogue 7 | Rat brain AChE | IC50 = 7.32 µM | [13] |

| Semi-synthetic analogue 9 | Rat brain AChE | IC50 = 15.1 µM | [13] |

| N-Benzyl piperidine derivative d5 | HDAC / AChE | HDAC IC50 = 0.17 µM, AChE IC50 = 6.89 µM | [21] |

| N-Benzyl piperidine derivative d10 | HDAC / AChE | HDAC IC50 = 0.45 µM, AChE IC50 = 3.22 µM | [21] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the pharmacological properties of piperidine derivatives.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the piperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that inhibits visible growth of a microorganism in a broth medium is determined.

Protocol:

-

Compound Dilution: Prepare two-fold serial dilutions of the piperidine derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically ~5x10^5 CFU/mL).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Antimalarial SYBR Green I-based Fluorescence Assay

This assay is a high-throughput method for assessing the antimalarial activity of compounds.

Principle: The fluorescent dye SYBR Green I intercalates with double-stranded DNA. As mature erythrocytes are anucleated, the fluorescence intensity is directly proportional to the number of parasites.

Protocol:

-

Drug Plate Preparation: Prepare serial dilutions of the piperidine derivative in a 96-well plate.

-

Parasite Culture: Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1% and a 2% hematocrit.

-

Incubation: Add the parasite suspension to the drug-coated plates and incubate for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well and incubate in the dark.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control and determine the IC50 value.

Radioligand Binding Assay for CNS Receptor Affinity

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is used. The ability of the test compound to displace the radioligand is measured, from which the binding affinity (Ki) of the test compound can be determined.

Protocol:

-

Membrane Preparation: Prepare cell or tissue membrane homogenates containing the target receptor.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the piperidine derivative. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

-

Incubation: Incubate to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Synthesis of Piperidine Derivatives

A variety of synthetic methodologies are employed to construct the piperidine scaffold and introduce diverse functional groups.

Mannich Reaction for Piperidin-4-ones

The Mannich reaction is a one-pot condensation reaction used to synthesize piperidin-4-one derivatives.[2]

General Procedure:

-

Condensation of an ethyl methyl ketone, an aromatic aldehyde, and ammonium acetate in a suitable solvent such as ethanol.

-

The reaction mixture is typically refluxed to drive the reaction to completion.

-

The resulting 2,6-diaryl-3-methyl-4-piperidone can be isolated by filtration and purified by recrystallization.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a versatile multicomponent reaction for the synthesis of α-aminoacyl amide derivatives, including highly substituted piperidines.

General Procedure:

-

Reaction of a N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid in a solvent like methanol at room temperature.

-

The reaction proceeds for a set period (e.g., 72 hours) to yield the 1,4,4-trisubstituted piperidine product.

Conclusion

The piperidine scaffold continues to be a highly valuable framework in the discovery and development of new drugs across a wide range of therapeutic areas. The diverse pharmacological activities exhibited by piperidine derivatives, from anticancer to CNS effects, highlight the remarkable versatility of this heterocyclic motif. The ability to readily synthesize a vast array of substituted piperidines allows for extensive structure-activity relationship studies, facilitating the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pjps.pk [pjps.pk]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. emerypharma.com [emerypharma.com]

- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. tandfonline.com [tandfonline.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. In vitro anti-malarial activity [bio-protocol.org]

- 20. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

Review of literature on N-acylated piperidine-4-carboxylic acids.

An In-depth Technical Guide on N-acylated Piperidine-4-carboxylic Acids for Researchers, Scientists, and Drug Development Professionals.

Introduction

N-acylated piperidine-4-carboxylic acids represent a significant scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The piperidine ring, a saturated heterocycle, is a privileged structure in drug discovery due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The N-acylation and the carboxylic acid moiety at the 4-position provide versatile handles for synthetic modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive review of the literature on N-acylated piperidine-4-carboxylic acids, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.

Synthesis of N-acylated Piperidine-4-carboxylic Acids

The synthesis of N-acylated piperidine-4-carboxylic acids typically involves the acylation of a piperidine-4-carboxylic acid derivative. A common strategy is the protection of the piperidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, to allow for selective modification of the carboxylic acid. The Boc group can be readily removed under acidic conditions, followed by N-acylation.

General Synthetic Schemes

A widely used precursor is N-Boc-piperidine-4-carboxylic acid, which is commercially available or can be synthesized from piperidine-4-carboxylic acid (isonipecotic acid) and di-tert-butyl dicarbonate.[1][2]

Method 1: Synthesis of N-Boc-piperidine-4-carboxylic acid [1] In a three-necked flask, piperidine-4-carboxylic acid is dissolved in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath. Di-tert-butyl dicarbonate is added dropwise, and the reaction is stirred at 30°C for 22 hours. The reaction mixture is then worked up to yield N-Boc-piperidine-4-carboxylic acid.[1]

The resulting N-Boc-piperidine-4-carboxylic acid can then be coupled with various amines to form amides, or the carboxylic acid can be modified. Subsequent deprotection of the Boc group and acylation of the piperidine nitrogen with different acyl chlorides or carboxylic acids yields the desired N-acylated piperidine-4-carboxylic acid derivatives.

Therapeutic Applications and Structure-Activity Relationships

N-acylated piperidine-4-carboxylic acid derivatives have been investigated for a variety of therapeutic applications, including as antimicrobial agents, metabolic disease modulators, and enzyme inhibitors.

Antimycobacterial Agents: DNA Gyrase Inhibitors

A series of N-acylated piperidine-4-carboxamides have been identified as potent inhibitors of Mycobacterium abscessus growth.[3] These compounds belong to a new class of novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase.[3]

Structure-Activity Relationship (SAR): The general structure consists of a planar heterocyclic system (left-hand side, LHS), a central aliphatic linker containing the piperidine-4-carboxamide core, and a substituted phenyl group (right-hand side, RHS).[3]

-

LHS: A 1,5-naphthyridine group is often found to be effective.[3]

-

RHS: A p-substituted phenyl group can efficiently act as the RHS.[3]

-

Linker: The basic nitrogen in the piperidine ring is crucial for activity, interacting with an aspartate residue in the GyrA subunit of DNA gyrase.[3]

Quantitative Data:

| Compound | R (RHS) | MIC (μg/mL) for M. abscessus |

| 844 | 1-(2-bromoethyl)-4-chlorobenzene | >32 |

| 844-TFM | 4-(trifluoromethoxy)phenyl | 3.2 |

Data extracted from a study on anti-Mycobacterium abscessus piperidine-4-carboxamides.[3]

Experimental Protocols:

Determination of Minimum Inhibitory Concentration (MIC): The MIC values were determined by a broth microdilution method. The compounds were serially diluted in a 96-well plate containing cation-adjusted Mueller-Hinton broth. A standardized inoculum of M. abscessus was added to each well. The plates were incubated at 37°C for 3-5 days. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

Farnesoid X Receptor (FXR) Antagonists

N-acylated piperidine moieties have been incorporated into nonacidic antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid and lipid homeostasis.[4][5] Antagonizing FXR is a potential therapeutic strategy for metabolic syndromes.[4][5]

Structure-Activity Relationship (SAR): Starting from a benzimidazole scaffold, replacement of a cyclohexyl group with an N-acylated piperidine ring significantly improved FXR antagonistic activity.[4]

-

The N-acyl group is a key structural element for potency.[4]

-

Bulky acyl groups on the piperidine nitrogen, such as isobutyryl, led to a substantial increase in binding activity compared to a simple acetyl group or an unsubstituted piperidine.[4]

Quantitative Data:

| Compound | N-substituent | IC50 (μM) - FXR Binding Assay |

| 8 | H | 1.4 ± 0.2 |

| 9 | Acetyl | 0.42 ± 0.04 |

| 10 | Isobutyryl | 0.035 ± 0.002 |

| 11 | Cyclopropanecarbonyl | 0.03 ± 0.004 |

Data from a study on nonacidic FXR antagonists with an N-acylated piperidine moiety.[4]

Experimental Protocols:

FXR TR-FRET Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to determine the binding affinity of the compounds to the FXR ligand-binding domain (LBD). The assay mixture contained the FXR LBD, a fluorescently labeled coactivator peptide, and the test compound. The binding of the compound to the LBD displaces the coactivator peptide, leading to a decrease in the FRET signal. The IC50 values were calculated from the dose-response curves.[4]

Luciferase Reporter Assay: To assess the functional antagonistic activity, a luciferase reporter gene assay was performed in cells co-transfected with an FXR expression vector and a reporter plasmid containing FXR response elements upstream of the luciferase gene. The cells were treated with an FXR agonist (e.g., chenodeoxycholic acid) in the presence or absence of the test compounds. The antagonistic activity was determined by measuring the inhibition of luciferase expression.[4]

Matrix Metalloproteinase (MMP) Inhibitors

N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids, derived from a piperidine-4-carboxylic acid scaffold, have been developed as potent and orally active inhibitors of matrix metalloproteinases (MMPs), which are implicated in the pathogenesis of osteoarthritis.[6]

Structure-Activity Relationship (SAR): The development of these inhibitors aimed to overcome issues of moderate selectivity and chirality in earlier compound series. The piperidine scaffold provided a rigid core for optimizing interactions with the MMP active site.[6]

Experimental Protocols:

MMP Inhibition Assay: The inhibitory activity of the compounds against various MMPs was determined using a fluorogenic substrate. The enzyme was incubated with the test compound at various concentrations before the addition of the substrate. The rate of substrate cleavage was monitored by measuring the increase in fluorescence. The IC50 values were calculated from the inhibition curves.

Visualizations

Signaling Pathway

Caption: FXR signaling pathway and point of intervention by N-acylated piperidine antagonists.

Experimental Workflow

Caption: General workflow for the synthesis and SAR study of N-acylated piperidine-4-carboxylic acids.

Conclusion

N-acylated piperidine-4-carboxylic acids are a versatile and valuable class of compounds in drug discovery. The ability to readily modify the N-acyl group and the carboxylic acid functionality allows for the systematic exploration of structure-activity relationships and the optimization of drug-like properties. The examples highlighted in this review, from antimycobacterial agents to metabolic modulators, demonstrate the broad therapeutic potential of this scaffold. Future research in this area is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. Page loading... [guidechem.com]

- 2. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Piperidine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and GHS hazard information for piperidine carboxylic acids, a class of compounds frequently utilized in pharmaceutical research and development. Adherence to proper safety protocols is critical when working with these chemicals to ensure the well-being of laboratory personnel and the integrity of research.

General Safety and Hazard Information

Piperidine carboxylic acids, including common isomers such as Pipecolic acid (piperidine-2-carboxylic acid), Nipecotic acid (piperidine-3-carboxylic acid), and Isonipecotic acid (piperidine-4-carboxylic acid), are generally classified as irritants. The primary hazards associated with these solid compounds are skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4][5][6][7]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The majority of piperidine carboxylic acids fall under the following classifications:

-

Skin Irritation (Category 2): Causes skin irritation.[2][3][4][5][6][7]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4][5][6][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][4][5][6][7][8]

The corresponding GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[2][6][7]

Quantitative Data Summary

Quantitative toxicological data for piperidine carboxylic acids is not extensively available in public literature. The following tables summarize the available GHS classification data and physical properties.

Table 1: GHS Hazard Statements for Common Piperidine Carboxylic Acids

| Compound Name | CAS Number | H315 (Skin Irritation) | H319 (Serious Eye Irritation) | H335 (Respiratory Irritation) |

| DL-Piperidine-2-carboxylic acid | 4043-87-2 | Causes skin irritation[9] | Causes serious eye irritation[9] | Not specified |

| (S)-Piperidine-2-carboxylic acid | 3105-95-1 | Causes skin irritation[10] | Causes serious eye irritation[10] | May cause respiratory irritation[10] |

| Piperidine-3-carboxylic acid (Nipecotic Acid) | 498-95-3 | Causes skin irritation[3][4][6][7] | Causes serious eye irritation[3][4][6][7] | May cause respiratory irritation[3][4][6][7][8] |

| Piperidine-4-carboxylic acid (Isonipecotic Acid) | 498-94-2 | Causes skin irritation[1][5][11] | Causes serious eye irritation[1][5][11] | May cause respiratory irritation[1][5][11] |

| Guvacine Hydrochloride | 6027-91-4 | Causes skin irritation[12] | Causes serious eye irritation[12] | May cause respiratory irritation[12] |

| N-BOC-Isonipecotic Acid | 84358-13-4 | Causes skin irritation[13] | Causes serious eye irritation[13] | May cause respiratory irritation[13] |

Table 2: Physical and Toxicological Properties

| Property | Piperidine-3-carboxylic acid (Nipecotic Acid) | Piperidine-4-carboxylic acid (Isonipecotic Acid) |

| Molecular Formula | C6H11NO2[4] | C6H11NO2[1] |

| Molecular Weight | 129.16 g/mol [4] | Not Available |

| Melting Point | 261 °C (decomposes) | >300 °C[11] |

| Solubility | Water: 50 mg/mL | Not Available |

| Acute Oral Toxicity (LD50) | Not Available | >5000 mg/kg (Rat)[14] |

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented (e.g., skin irritation studies, eye irritation studies) are not typically provided in publicly available Safety Data Sheets (SDS). This information is generated through standardized toxicological testing procedures outlined by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development). For specific experimental details, it is recommended to consult specialized toxicological databases or contact the chemical manufacturer directly.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with piperidine carboxylic acids.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of these compounds.

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][8]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[14] Gloves must be inspected prior to use.[15]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[14][16]

-

Respiratory Protection: In well-ventilated areas, respiratory protection may not be required under normal use.[7][8] If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA or European Standard approved respirator.[7]

Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area.[3][8] Ensure adequate ventilation, especially in confined areas.[3][8]

-

Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[3][8]

Handling Procedures

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][8]

-

Wash face, hands, and any exposed skin thoroughly after handling.[3][8]

-

Handle in accordance with good industrial hygiene and safety practice.[3][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[3][8]

Storage

Emergency Procedures

First Aid Measures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][8] If breathing is difficult, give oxygen.[3][8] Get medical attention.[3][8]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3][8] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash before reuse.[3]

-

Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: Do NOT induce vomiting.[3][8] Rinse mouth with water.[15] Get medical attention.[3][8]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[14][15]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][8]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][8][14]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[5] Avoid dust formation.[8] Use personal protective equipment as required.[5][15]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[15] Do not let the chemical enter drains.[15]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[3][8] Avoid generating dust.[11]

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling and risk assessment of piperidine carboxylic acids.

Caption: A generalized workflow for the safe handling of piperidine carboxylic acids in a laboratory setting.

References

- 1. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.cn [capotchem.cn]

- 3. fishersci.com [fishersci.com]

- 4. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.fr [fishersci.fr]

- 8. fishersci.com [fishersci.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4043-87-2 Name: DL-piperidine-2-carboxylic acid [xixisys.com]

- 10. 3105-95-1|(S)-Piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. leonidchemicals.net [leonidchemicals.net]

- 15. chemicalbook.com [chemicalbook.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to 1-Propionyl-4-piperidinecarboxylic Acid: A Framework for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical identity of 1-Propionyl-4-piperidinecarboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also serves as a framework, utilizing data from closely related analogs to illustrate the requisite experimental protocols, data presentation, and pathway analysis essential for a thorough investigation of a novel compound of this class.

Chemical Identification

The compound of interest is formally identified as follows:

| Identifier | Value |

| IUPAC Name | 1-propanoylpiperidine-4-carboxylic acid |

| Synonym | 1-propionyl-4-piperidinecarboxylic acid |

| CAS Number | 117705-17-6[1] |

Physicochemical Properties (Illustrative)

| Property | Piperidine-4-carboxylic acid (CAS: 498-94-2) | 1-Propionyl-4-piperidinecarboxylic acid (Predicted) |

| Molecular Formula | C₆H₁₁NO₂[2] | C₉H₁₅NO₃ |

| Molecular Weight | 129.16 g/mol [2] | 185.22 g/mol |

| Appearance | White crystalline solid | To be determined |

| Melting Point | >300 °C[3] | To be determined |

| Solubility | Soluble in water | To be determined |

Synthesis and Characterization: A Methodological Framework

The synthesis of 1-Propionyl-4-piperidinecarboxylic acid would likely involve the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). Below is a generalized, illustrative protocol based on standard organic chemistry principles.

General Synthesis Protocol (Hypothetical)

Reaction: N-acylation of piperidine-4-carboxylic acid.

dot

Caption: Hypothetical synthesis workflow for 1-Propionyl-4-piperidinecarboxylic acid.

Materials:

-

Piperidine-4-carboxylic acid

-

Propionyl chloride or propionic anhydride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A suitable base (e.g., triethylamine or pyridine)

-

Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica gel)

Procedure:

-

Piperidine-4-carboxylic acid is suspended in anhydrous DCM.

-

The base is added to the suspension and stirred.

-

Propionyl chloride or propionic anhydride is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is subjected to an aqueous workup to remove excess reagents and byproducts.

-

The organic layer is dried, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by column chromatography or recrystallization.

Characterization: The structure and purity of the final compound would be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Biological Activity: An Investigative Outline

The biological activity of 1-Propionyl-4-piperidinecarboxylic acid is currently uncharacterized in the public domain. However, its structural similarity to piperidine-4-carboxylic acid (isonipecotic acid), a known GABAA receptor partial agonist, suggests potential activity within the central nervous system.[4]

Illustrative Biological Assays

The following table outlines potential in vitro and in vivo assays that could be employed to characterize the biological activity of this compound, with illustrative data from related compounds.

| Assay Type | Target/Model | Endpoint Measured | Example Data for Analogous Compounds |

| In Vitro Receptor Binding | GABAA Receptor Subtypes | Radioligand displacement (IC₅₀) | Isonipecotic acid shows partial agonism at α₁, α₂, α₃, and α₅ subunit-containing GABAA receptors.[4] |

| In Vitro Functional Assay | Cell lines expressing GABAA receptors | Electrophysiological response (e.g., patch-clamp) or ion flux (EC₅₀) | Isonipecotic acid demonstrates full or near-full agonism at α₄ and α₆ subunit-containing GABAA receptors.[4] |

| In Vivo Behavioral Model | Rodent models of anxiety or epilepsy | Behavioral changes (e.g., elevated plus maze, seizure threshold) | To be determined. |

Potential Signaling Pathway Involvement

Given the known activity of its parent compound, a primary hypothesis would be the involvement of 1-Propionyl-4-piperidinecarboxylic acid in GABAergic signaling.

References

Navigating the Three-Dimensional World of Substituted Piperidines: An In-depth Conformational Analysis

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The piperidine ring, a ubiquitous scaffold in pharmaceuticals and natural products, presents a fascinating case study in conformational analysis. Its non-planar, chair-like structure gives rise to a dynamic equilibrium of conformers that can profoundly influence a molecule's biological activity, physicochemical properties, and metabolic stability. This technical guide provides a comprehensive exploration of the conformational analysis of substituted piperidines, integrating quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Chair Conformation and the A-Value: Quantifying Steric Preference

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. In a substituted piperidine, a substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The relative stability of these two orientations is a critical determinant of the overall conformational preference.

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, commonly known as the A-value . A higher A-value indicates a greater steric hindrance in the axial position, primarily due to unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. For 4-substituted piperidines, the conformational free energies are often similar to those of the analogous cyclohexanes[1].

Below is a table summarizing the A-values for a range of common substituents. These values, primarily derived from studies on monosubstituted cyclohexanes, provide a valuable starting point for predicting the conformational equilibrium in substituted piperidines[2][3][4][5].

| Substituent (X) | A-value (kcal/mol) |

| F | 0.24[2] |

| Cl | 0.4 - 0.53[2][4] |

| Br | 0.2 - 0.7[2] |

| I | 0.4 - 0.47[2][4] |

| OH | 0.6 (0.9 in H-bonding solvents)[2] |

| OMe | 0.7[2] |

| NH₂ | 1.2 (1.8 in H-bonding solvents)[2] |

| NH₃⁺ | 1.9[2] |

| CH₃ | 1.7 - 1.8[2][4] |

| CH₂CH₃ | 1.8 - 2.0[2] |

| i-C₃H₇ | 2.2[2][4] |

| t-C₄H₉ | > 4.5[2] |

| C₆H₅ | 3.0[2] |

| CN | 0.2[2] |

| COOH | 1.2[2] |

| COO⁻ | 2.2[2] |

| COOMe | 1.1[2] |

Beyond Sterics: The Influence of Electronic Effects and N-Substitution

While steric bulk is a primary driver of conformational preference, electronic effects can also play a significant role. The anomeric effect , for instance, describes the tendency of an electronegative substituent at the C2 position to favor the axial orientation. This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring nitrogen and the antibonding orbital (σ*) of the C-X bond.

The nature of the substituent on the piperidine nitrogen (N-substitution) is another critical factor. Electron-withdrawing groups on the nitrogen can alter the ring's geometry and the conformational preferences of other substituents[6]. For instance, in N-acylpiperidines, the partial double bond character of the amide bond can lead to a phenomenon known as pseudoallylic strain, which can favor an axial orientation for a 2-substituent[7][8].

Protonation of the piperidine nitrogen can also dramatically shift the conformational equilibrium. For 4-substituted piperidines with polar substituents, protonation often leads to a stabilization of the axial conformer by approximately 0.7-0.8 kcal/mol[1]. In some cases, this can even reverse the conformational preference, making the axial form more stable[1].

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the experimental elucidation of piperidine conformation in solution.

Key NMR Parameters:

-

Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constant (³JHH) is highly dependent on the dihedral angle between the two protons, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. This "J-value method" is a powerful tool for determining the predominant chair conformation and the orientation of substituents[1][9].

-

Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are in close proximity. The presence of NOE signals between a substituent's protons and the axial protons of the piperidine ring can provide definitive evidence for an axial or equatorial orientation.

Experimental Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve the substituted piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of 5-10 mg/mL. The choice of solvent is crucial as it can influence the conformational equilibrium.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

-

Carefully analyze the multiplicity and coupling constants of the piperidine ring protons. Pay close attention to the signals of the protons on the carbon bearing the substituent and the adjacent carbons.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish the proton-proton coupling network within the piperidine ring, confirming signal assignments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. Look for key NOEs between the substituent and the axial protons at the 3 and 5 positions to determine its orientation.

-

-

Data Analysis:

-

Measure the vicinal coupling constants (³JHH) for the ring protons.

-

Integrate the signals of the axial and equatorial conformers if they are in slow exchange on the NMR timescale to determine their relative populations.

-

Use the determined populations to calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where Keq is the equilibrium constant ([axial]/[equatorial]).

-

Computational Modeling: A Powerful Predictive Tool

In conjunction with experimental methods, computational chemistry provides invaluable insights into the conformational landscape of substituted piperidines. Density Functional Theory (DFT) has emerged as a robust and widely used method for these investigations.

Typical Computational Protocol:

-

Structure Building: Generate the 3D structures of the possible conformers (e.g., chair with axial substituent, chair with equatorial substituent, and potentially boat or twist-boat conformers) using a molecular modeling software.

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization for each conformer using a suitable DFT functional and basis set. Common choices include the B3LYP or M06-2X functionals with a basis set such as 6-31G(d) or larger[10][11][12].

-

Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of the solvent used in experimental studies[13].

-

Perform a frequency calculation on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies of the optimized conformers to determine their relative stabilities and predict the equilibrium populations.

-

-

Property Calculation (Optional):

-

Calculate NMR chemical shifts and coupling constants for the optimized geometries to compare with experimental data. This can aid in the validation of the computational model.

-

Visualizing Conformational Dynamics

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of substituted piperidines.

Conclusion

The conformational analysis of substituted piperidines is a multifaceted endeavor that requires a synergistic approach, combining the quantitative insights from A-values, the detailed structural information from NMR spectroscopy, and the predictive power of computational modeling. A thorough understanding of the interplay between steric and electronic effects is crucial for rationally designing piperidine-containing molecules with desired biological activities and physicochemical properties. This guide provides a foundational framework for researchers to navigate the complex conformational landscape of this important heterocyclic system, ultimately enabling the development of more effective and safer therapeutics.

References

- 1. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. ias.ac.in [ias.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

The role of the propionyl group in modifying compound activity.

An In-depth Technical Guide on the Role of the Propionyl Group in Modifying Compound Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract